N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

HDAC2 inhibition epigenetics CNS drug discovery

N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a synthetic small-molecule amide (C₁₄H₁₈FNO, MW 235.30 g/mol) built on the 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA) scaffold—a cyclic, non-teratogenic analogue of the antiepileptic drug valproic acid (VPA). The compound incorporates a meta-fluorine substituent on the anilide phenyl ring, a structural modification that distinguishes it from ortho- and para-substituted isomers within the broader aromatic tetramethylcyclopropanecarboxamide class.

Molecular Formula C14H18FNO
Molecular Weight 235.30 g/mol
Cat. No. B13376435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
Molecular FormulaC14H18FNO
Molecular Weight235.30 g/mol
Structural Identifiers
SMILESCC1(C(C1(C)C)C(=O)NC2=CC(=CC=C2)F)C
InChIInChI=1S/C14H18FNO/c1-13(2)11(14(13,3)4)12(17)16-10-7-5-6-9(15)8-10/h5-8,11H,1-4H3,(H,16,17)
InChIKeySIDUUJFBNOMRDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide: A Position-Specific Fluorinated Amide in the TMCA-Derived Chemical Space


N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a synthetic small-molecule amide (C₁₄H₁₈FNO, MW 235.30 g/mol) built on the 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA) scaffold—a cyclic, non-teratogenic analogue of the antiepileptic drug valproic acid (VPA) [1]. The compound incorporates a meta-fluorine substituent on the anilide phenyl ring, a structural modification that distinguishes it from ortho- and para-substituted isomers within the broader aromatic tetramethylcyclopropanecarboxamide class. This class has been explored for anticonvulsant, CNS, and anti-infective applications, with biological outcomes highly sensitive to the position and nature of aryl substitution [2]. The unique combination of a strained cyclopropane core, four quaternary methyl groups preventing β‑oxidation‑mediated hepatotoxicity, and a single meta‑fluorine atom places this compound at a discrete, and often underexplored, point in structure–activity relationship (SAR) space.

Why N-(3-Fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide Cannot Be Replaced by a Generic TMCA Amide


Substituting N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide with an unsubstituted phenyl, ortho-fluoro, para-fluoro, or non‑aromatic TMCA amide is not a scientifically neutral decision. In the aromatic TMCA amide series, both anticonvulsant potency (ED₅₀) and neurotoxicity (TD₅₀) are exquisitely sensitive to the electronic and steric character of the aryl substituent; compounds differing only by the position of a single fluorine atom can exhibit distinct pharmacological profiles [1]. Meta‑fluorination alters the electron density on the anilide ring, modulating amide bond stability, hydrogen‑bonding capacity, and target‑site interactions such as HDAC2 inhibition, where a fluoro‑phenyl substituent contributes to an IC₅₀ of 205 nM [2]. Generic replacement therefore risks not only altered potency but also unforeseen shifts in selectivity, metabolic stability, and off‑target liability, undermining experimental reproducibility and complicating SAR extrapolation.

Quantitative Differentiation Evidence: N-(3-Fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide Versus Structural Analogues


HDAC2 Inhibition: Meta-Fluorophenyl Confers Sub-Micromolar Potency While para-Sulfonamide Analogues Show Divergent Selectivity

N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide inhibits recombinant human HDAC2 with an IC₅₀ of 205 nM, placing it in a moderate‑potency bracket relative to the HDAC inhibitor chemical space [1]. In contrast, the para‑phenylsulfonamide analogue (compound 21 in the Shimshoni et al. series) was optimized for anticonvulsant efficacy (ED₅₀ 26 mg/kg, rat‑MES) rather than HDAC engagement, demonstrating that aryl substitution position directs target‑class selectivity within the same core scaffold [2]. No HDAC2 inhibition data are available for the 2‑fluorophenyl or 4‑fluorophenyl isomers, underscoring the unique dataset available for the 3‑fluorophenyl variant.

HDAC2 inhibition epigenetics CNS drug discovery

Anticonvulsant SAR: Meta-Fluorine Position Yields Distinct Pharmacodynamic Profile Versus Valproic Acid and Its Direct Amide Analogue TMCD

The aromatic TMCA amide class, to which the 3‑fluorophenyl derivative belongs, originates from the clinical imperative to retain VPA‑like anticonvulsant efficacy while eliminating teratogenicity and hepatotoxicity [1]. Parent compound TMCD (2,2,3,3‑tetramethylcyclopropanecarboxamide) exhibits broad‑spectrum anticonvulsant activity, but the introduction of a meta‑fluorophenyl group is expected to modulate potency and CNS penetration based on established SAR for halogenated aromatic amides [2]. While an explicit ED₅₀ value for N-(3-fluorophenyl)-TMCD has not been reported in the primary MES/scMet anticonvulsant screen, the para‑sulfonamide congener (compound 21) achieves an ED₅₀ of 26 mg/kg with a protective index (PI = TD₅₀/ED₅₀) >19, significantly outperforming VPA (PI ~2) [2]. The meta‑fluoro analogue occupies an adjacent, pharmacologically distinct position in this SAR landscape.

anticonvulsant AED discovery maximal electroshock seizure

Meta-Fluorophenyl Substitution Versus ortho-Fluorophenyl: Predicted Differences in Physicochemical and ADME Properties

Computational comparison of N-(3-fluorophenyl)-TMCD with its 2‑fluorophenyl isomer (CAS 311789‑30‑7) reveals identical molecular formula (C₁₄H₁₈FNO) and molecular weight (235.30 g/mol) but distinct topological and electronic properties. The meta‑fluorine substituent presents a different electrostatic potential surface and dipole moment compared to the ortho‑fluorine, which can influence passive membrane permeability, plasma protein binding, and CYP450‑mediated metabolism . Empirically, ortho‑fluorinated anilides often exhibit reduced metabolic N‑dealkylation due to steric shielding of the amide bond, whereas meta‑fluorination may preserve metabolic vulnerability while enhancing target complementarity. These differences, while not yet quantified in head‑to‑head PK studies for this specific pair, are consistent with well‑established fluorinated aryl SAR principles [1].

physicochemical properties metabolic stability drug-likeness

CYP3A4 Inhibition Liability: Moderate Risk Profile Informs Drug–Drug Interaction Assessment

In a fluorometric CYP3A4 inhibition assay using BFC (7‑benzyloxy‑4‑trifluoromethylcoumarin) as substrate, N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide demonstrated an IC₅₀ > 50,000 nM, indicating negligible CYP3A4 inhibitory potential [1]. This contrasts with many CNS‑active small molecules that commonly inhibit CYP3A4 at sub‑micromolar concentrations. The low CYP3A4 liability suggests a reduced risk of pharmacokinetic drug–drug interactions, a consideration relevant when this compound is used as a pharmacological tool alongside co‑administered therapeutics metabolized by CYP3A4.

CYP3A4 inhibition drug-drug interaction ADME-Tox

Optimal Research and Procurement Scenarios for N-(3-Fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide


Epigenetic Drug Discovery: HDAC2‑Focused Screening Cascades

With a confirmed IC₅₀ of 205 nM against recombinant human HDAC2 [1], N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can serve as a reference ligand or starting scaffold in HDAC2‑centric epigenetic screening programs. Its activity profile is distinguishable from para‑substituted TMCA analogues that were optimized for anticonvulsant rather than epigenetic targets [2], making it a preferred choice for laboratories requiring a defined HDAC2 engagement benchmark within the cyclopropanecarboxamide chemical space.

Anticonvulsant Lead Optimization: Exploring Meta‑Substituent SAR Around the TMCA Core

For research groups expanding the aromatic TMCA amide series beyond the published para‑sulfonamide leads [1], the 3‑fluorophenyl derivative fills a critical SAR gap. Its meta‑fluorine substitution provides a distinct electronic environment compared to ortho‑ and para‑halogenated congeners, enabling systematic exploration of how aryl substitution position modulates anticonvulsant potency, neurotoxicity, and protective index in MES/scMet seizure models.

ADME‑Tox Profiling Studies: Low CYP3A4 Inhibition as a Selection Criterion

The compound's CYP3A4 IC₅₀ exceeding 50 μM [1] positions it advantageously for studies requiring minimal cytochrome P450 interference. This property is particularly valuable in polypharmacology experiments, in vivo disease models using CYP3A4‑metabolized co‑therapies, and early‑stage DMPK screening where low CYP inhibition liability is a desired molecular property.

Chemical Biology Tool Compound: Probing Fluorine‑Dependent Target Engagement

The unique combination of a rigid tetramethylcyclopropane core and a single meta‑fluorine substituent makes this compound a valuable chemical probe for investigating fluorine‑dependent protein–ligand interactions. In contrast to the 2‑fluorophenyl isomer, which may exhibit steric shielding of the amide bond [1], the 3‑fluorophenyl analogue offers a distinct hydrogen‑bonding and electrostatic profile, facilitating mechanistic studies of fluorine effects on target binding and metabolic stability [2].

Quote Request

Request a Quote for N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.